Cas no 126955-77-9 (Benzyl N-(3-aminopropyl)-n-methylcarbamate)
Benzyl N-(3-aminopropyl)-n-methylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl N-(3-aminopropyl)-n-methylcarbamate
- 1-N-CBZ-1-N-Methyl-1,3-DIAMINOPROPANE
- (3-Aminopropyl)methylcarbamic acid phenylmethyl ester
- 1-N-Cbz-1-N-metyl-1,3-diaminopropane
- benzyl 3-aminopropyl(methyl)carbamate
- N-Benzyloxycarbonyl-N-methyl-1,3-propylenediamine
- Benzyl(3-aminopropyl)(methyl)carbamate
- CS-0179624
- Benzyl (3-aminopropyl)methylcarbamate
- SCHEMBL9024602
- 126955-77-9
- A26813
- Benzyl (3-aminopropyl)(methyl)carbamate
- F97358
- DB-062557
- DTXSID70601624
-
- Inchi: 1S/C12H18N2O2/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,13H2,1H3
- InChI Key: LRBGQVXSNFGHAY-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(C)CCCN)=O
Computed Properties
- Exact Mass: 222.136827821g/mol
- Monoisotopic Mass: 222.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Density: 1.096
Benzyl N-(3-aminopropyl)-n-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1157114-1g |
Benzyl (3-aminopropyl)(methyl)carbamate |
126955-77-9 | 97% | 1g |
$281.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250294-100mg |
Benzyl (3-aminopropyl)(methyl)carbamate |
126955-77-9 | 97% | 100mg |
¥784.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250294-250mg |
Benzyl (3-aminopropyl)(methyl)carbamate |
126955-77-9 | 97% | 250mg |
¥1108.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250294-1g |
Benzyl (3-aminopropyl)(methyl)carbamate |
126955-77-9 | 97% | 1g |
¥2436.00 | 2024-08-09 |
Benzyl N-(3-aminopropyl)-n-methylcarbamate Suppliers
Benzyl N-(3-aminopropyl)-n-methylcarbamate Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Benzyl N-(3-aminopropyl)-n-methylcarbamate
Benzyl N-(3-aminopropyl)-n-methylcarbamate (CAS No. 126955-77-9): A Comprehensive Overview
Benzyl N-(3-aminopropyl)-n-methylcarbamate, identified by its Chemical Abstracts Service (CAS) number 126955-77-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This carbamate derivative has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of novel therapeutic agents. The compound’s molecular structure, featuring a benzyl group, a tertiary amine, and a carbamate moiety, makes it a versatile intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry.
The< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate molecule consists of a benzyl moiety attached to a primary amine group, which is further linked to a methylcarbamate functional group. This arrangement provides a rich framework for chemical modifications, enabling the synthesis of various derivatives with tailored biological activities. The< strong>benzyl group, known for its stability and ease of functionalization, serves as an excellent handle for further chemical transformations. Meanwhile, the< strong>carbamate moiety is recognized for its role in drug design, often serving as a pharmacophore in small molecule inhibitors and activators.
In recent years, there has been growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Research has demonstrated that carbamates exhibit inhibitory effects on various enzymes and receptors, making them valuable candidates for the development of therapeutic agents targeting neurological disorders, inflammatory diseases, and metabolic conditions. The< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate, with its unique structural features, has been investigated for its potential role in modulating biological pathways associated with these conditions.
One of the most compelling aspects of< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate is its utility as a building block in the synthesis of more complex molecules. The presence of both an amine and a carbamate group allows for diverse chemical reactions, including condensation reactions with carboxylic acids to form amides, or reactions with aldehydes and ketones to yield imines. These reactions are fundamental in constructing peptidomimetics and other biologically active scaffolds. Furthermore, the< strong>benzyl group can be readily removed under specific conditions, allowing for late-stage functionalization and the introduction of other pharmacophores.
The< strong>CAS No. 126955-77-9 designation ensures that researchers can reliably identify and source this compound for their studies. The systematic naming provided by CAS numbers is crucial for maintaining consistency in scientific literature and ensuring that researchers worldwide are referring to the same chemical entity. This standardization is particularly important in collaborative research projects where precise communication about chemical structures is essential.
In the context of drug discovery, the< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate has been explored as a precursor for synthesizing kinase inhibitors and other enzyme-targeted therapeutics. Kinases play a critical role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate, including its ability to form hydrogen bonds and interact with hydrophobic pockets within enzymes, make it an attractive candidate for such applications.
The synthesis of< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the reaction of benzoyl chloride with 3-amino пропанол to form benzoyl-(3-amino propyl)amine hydrochloride. This intermediate is then treated with methylisocyanate or another suitable carbamating agent to yield the desired carbamate derivative. Optimization of reaction conditions is crucial to ensure high yields and purity, which are essential for pharmaceutical applications.
The pharmacological properties of< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate have been studied extensively in vitro and in vivo. Initial studies have shown that this compound exhibits moderate activity against certain kinases, suggesting its potential as an antineoplastic agent. Additionally, its ability to cross the blood-brain barrier has been investigated, raising possibilities for its use in treating central nervous system disorders. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile.
The growing body of research on carbamate-based compounds underscores their importance as pharmacological tools. The< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate, with its versatile structure and potential biological activities, represents an exciting area for future investigation. As synthetic methodologies continue to advance, new derivatives can be designed with improved efficacy and selectivity. This ongoing exploration holds promise for developing novel therapeutics that address unmet medical needs.
In conclusion,< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate (CAS No. 126955-77-9) is a compound with significant potential in pharmaceutical chemistry and drug development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse biological activities. While further research is needed to fully harness its therapeutic potential, the current body of work highlights its importance as a building block in medicinal chemistry. As scientific understanding continues to evolve, compounds like< strong>Benzyl N-(3-aminopropyl)-n-methylcarbamate will undoubtedly play a crucial role in shaping the future of drug discovery and development.
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